![molecular formula C6H4N4O2 B1166928 7-Nitro-2H-imidazo[4,5-d]pyridine CAS No. 109151-82-8](/img/structure/B1166928.png)

7-Nitro-2H-imidazo[4,5-d]pyridine

Overview

Description

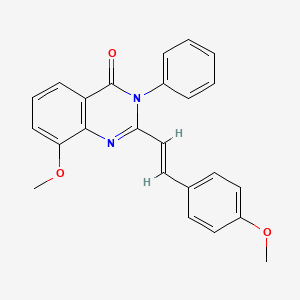

7-Nitro-2H-imidazo[4,5-d]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The Diversity of Heterocyclic N-oxide Molecules in Research

Heterocyclic N-oxide molecules, which include derivatives of imidazole, play a crucial role in various scientific research applications due to their versatility as synthetic intermediates and biological significance. These compounds have demonstrated remarkable functionalities in metal complex formation, catalyst design, asymmetric catalysis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. Their significance extends to organic syntheses, catalysis, and drug development, highlighting their importance in advancing chemistry and pharmaceutical studies (Li et al., 2019).

Imidazole Scaffolds in Drug Design

Imidazole scaffolds, such as 7-Nitro-2H-imidazo[4,5-d]pyridine, are foundational structures in the design of pharmacophores for drug development. These scaffolds are particularly noted for their role in synthesizing selective inhibitors for various kinases, significantly impacting the development of treatments for inflammatory diseases and other conditions. The review of literature on the design, synthesis, and activity studies of imidazole-based compounds underscores their potential in creating more effective and selective therapies (Scior et al., 2011).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including those synthesized from imidazole compounds, have found extensive use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for application as sensing probes in the development of optical sensors, showcasing the versatility of imidazole derivatives beyond their medicinal applications. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors illustrates the broad scope of scientific research applications these compounds can support (Jindal & Kaur, 2021).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles, including specific derivatives like this compound, are highlighted for their wide array of potential applications in medicinal chemistry. These compounds have been extensively used in clinical settings for their anticancer, antimicrobial, and antiparasitic properties. The systematic review of current researches and applications of nitroimidazole compounds provides a comprehensive guide for the development of these heterocyclic compounds for multipurpose applications, indicating a promising future in drug development and diagnostics (Li et al., 2018).

Safety and Hazards

Future Directions

Imidazopyridines, including “7-Nitro-2H-imidazo[4,5-d]pyridine”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include 7-nitro-2h-imidazo[4,5-d]pyridine, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazopyridines, including this compound, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that imidazole is highly soluble in water and other polar solvents , which suggests that the compound’s action could potentially be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

7-Nitro-2H-imidazo[4,5-d]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nitro group in this compound is believed to be responsible for its interaction with these enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial fragmentation in yeast cells, suggesting its role in disrupting mitochondrial function . Additionally, this compound has been shown to affect DNA repair pathways, leading to increased mutagenesis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Furthermore, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Properties

IUPAC Name |

7-nitro-2H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-2-7-1-4-6(5)9-3-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLCLEVKEULVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=NC=C(C2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743513 | |

| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109151-82-8 | |

| Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B1166850.png)